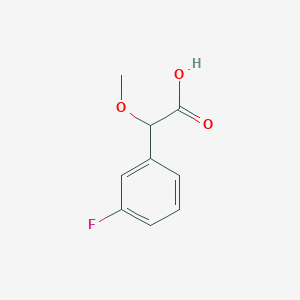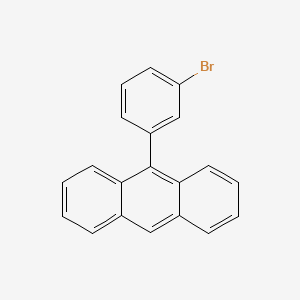
N-Chloromethyl (S)-Citalopram Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Chloromethyl (S)-Citalopram Chloride is a derivative of the well-known antidepressant citalopram, which belongs to the selective serotonin reuptake inhibitor (SSRI) class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloromethyl (S)-Citalopram Chloride typically involves the chloromethylation of (S)-citalopram. This process can be achieved through the reaction of (S)-citalopram with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
N-Chloromethyl (S)-Citalopram Chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives, while oxidation can produce carboxylic acids or aldehydes.
科学的研究の応用
N-Chloromethyl (S)-Citalopram Chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of novel antidepressant compounds.
Biological Studies: The compound is studied for its interactions with serotonin transporters and other biological targets.
Industrial Applications: It can be used in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of N-Chloromethyl (S)-Citalopram Chloride involves its interaction with serotonin transporters in the brain. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression. The chloromethyl group may also impart additional pharmacological properties, making it a valuable compound for further research.
類似化合物との比較
Similar Compounds
Citalopram: The parent compound, widely used as an antidepressant.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness
N-Chloromethyl (S)-Citalopram Chloride is unique due to the presence of the chloromethyl group, which can be further modified to create a variety of derivatives with potentially enhanced or novel pharmacological properties. This makes it a valuable compound for drug development and medicinal chemistry research.
特性
分子式 |
C21H23Cl2FN2O |
|---|---|
分子量 |
409.3 g/mol |
IUPAC名 |
chloromethyl-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/t21-;/m0./s1 |
InChIキー |
NBPWOQRBNRRAJK-BOXHHOBZSA-M |
異性体SMILES |
C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-] |
正規SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)


![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)



![4-(Trifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B13716552.png)

